molecular formula C20H22F3NO5S B2891864 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1797970-97-8

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2891864
CAS RN: 1797970-97-8
M. Wt: 445.45
InChI Key: GGTBCWMCQCIFTF-UHFFFAOYSA-N
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Description

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22F3NO5S and its molecular weight is 445.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide and its derivatives have been synthesized and characterized for various potential applications. One study focused on the synthesis and characterization of celecoxib derivatives, demonstrating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The derivatives were evaluated for their biological activities, revealing that some compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, comparable to celecoxib. Additionally, some compounds displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

Anticancer and Enzyme Inhibition

Another study synthesized new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, testing them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. The research highlighted compounds with interesting cytotoxic activities, crucial for further anti-tumor activity studies. Some of these sulfonamides strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential in therapeutic applications (Gul et al., 2016).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups were explored for photodynamic therapy applications. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms in cancer treatment (Pişkin et al., 2020).

Polymerization Catalysts

Research into palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene demonstrated that these catalysts could homopolymerize ethylene and copolymerize ethylene with acrylates or norbornenes, highlighting their significance in polymer science (Skupov et al., 2007).

Antimicrobial Activities

Additionally, the synthesis and antimicrobial activities of arylazopyrazole pyrimidone clubbed heterocyclic compounds were investigated. The study revealed that certain derivatives showed significant activity against various bacteria and fungi, indicating their potential as novel antimicrobial agents (Sarvaiya et al., 2019).

properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO5S/c1-27-16-7-3-2-6-15(16)19(10-12-28-13-11-19)14-24-30(25,26)18-9-5-4-8-17(18)29-20(21,22)23/h2-9,24H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTBCWMCQCIFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

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